molecular formula C18H21N5O2 B15116438 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B15116438
M. Wt: 339.4 g/mol
InChI Key: LNLVPEXKHAGJIO-UHFFFAOYSA-N
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Description

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxadiazole ring, followed by the introduction of the piperidine and oxazole rings. The final step involves the attachment of the pyridine ring. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction may yield different alcohols or amines.

Scientific Research Applications

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar structures, such as:

  • 4,5-Dihydro-1,3-oxazoles
  • 4,5-Dihydro-1,3-oxazines
  • Imidazole derivatives

Uniqueness

What sets 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine apart is its unique combination of heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H21N5O2/c1-12-16(13(2)24-21-12)11-23-9-3-4-15(10-23)18-20-17(22-25-18)14-5-7-19-8-6-14/h5-8,15H,3-4,9-11H2,1-2H3

InChI Key

LNLVPEXKHAGJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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